Fmoc-n-butyl-hydroxylamine
Description
Fmoc-n-butyl-hydroxylamine (CAS: 1820608-84-1, molecular formula: C₁₉H₂₁NO₃) is a fluorenylmethyloxycarbonyl (Fmoc)-protected hydroxylamine derivative. The Fmoc group serves as a temporary protecting group for amines, enabling its use in solid-phase peptide synthesis (SPPS) protocols . This compound features an n-butyl chain attached to the hydroxylamine nitrogen, which influences its solubility, reactivity, and compatibility with ligation strategies such as the α-ketoacid-hydroxylamine (KAHA) ligation. KAHA ligation enables amide bond formation under aqueous, acidic conditions without coupling agents, making it valuable for protein synthesis .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-butyl-N-hydroxycarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-2-3-12-20(22)19(21)23-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18,22H,2-3,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQGMIBVZPWPMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbamate Formation with Fmoc-OSu
The Fmoc group is introduced via reaction with Fmoc-Osu (N-(9-fluorenylmethyloxycarbonyloxy)succinimide) in dichloromethane (DCM) containing 10% DIEA (N,N-diisopropylethylamine). Key parameters include:
-
Molar ratio : 1.2 equivalents of Fmoc-Osu to hydroxylamine.
-
Reaction time : 30 minutes at 25°C.
This method avoids racemization, as confirmed by chiral HPLC analysis of the final product (e.e. >99%).
Solid-Phase Protection Using 2-CTC Resin
The 2-chlorotrityl chloride (2-CTC) resin provides a traceless protection strategy for the carboxylic acid moiety during Fmoc installation:
-
Resin loading : Hydroxylamine is anchored to 2-CTC resin in DCM (20 mmol/g loading).
-
Fmoc activation : Fmoc-Cl (3 equivalents) and DIEA (6 equivalents) in DMF.
-
Cleavage : 1% TFA in DCM releases the Fmoc-protected product without side-chain deprotection.
This approach achieves 90–94% yield and is scalable to multi-gram quantities.
Solid-Phase Synthesis Integration
Fmoc/tBu Strategy on Rink Amide Resin
Modern peptide synthesizers employ Rink amide resin for sequential Fmoc deprotection and coupling:
-
Deprotection : 20% piperidine in DMF (2 × 5 min).
-
Coupling : HBTU/HOBt activation with 3 equivalents Fmoc-n-butyl-hydroxylamine.
-
Cycle time : 40 minutes per residue.
Critical to success is the use of OxymaPure as a coupling additive, which suppresses racemization while maintaining >99% stepwise yield.
Table 2: Solid-Phase Synthesis Optimization
| Parameter | Value | Impact on Yield |
|---|---|---|
| OxymaPure concentration | 0.3 M | +12% |
| DIC activator | 0.4 M | +8% |
| Temperature | 25°C vs 40°C | -5% at 40°C |
Challenges and Mitigation Strategies
Epimerization During Alkylation
Epimerization at the hydroxylamine α-carbon remains a key challenge, particularly with strong bases. Solutions include:
Chemical Reactions Analysis
Types of Reactions
Fmoc-n-butyl-hydroxylamine primarily undergoes substitution reactions, particularly nucleophilic substitution, due to the presence of the hydroxylamine group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include fluorenylmethyloxycarbonyl chloride and bases like triethylamine.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with fluorenylmethyloxycarbonyl chloride yields this compound, while oxidation and reduction reactions can lead to various oxidized or reduced derivatives .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₉H₂₁N₁O₃
- Molecular Weight : 311.40 g/mol
- CAS Number : 1820608-84-1
Fmoc-NBHA is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial for its role in peptide synthesis. The Fmoc group provides stability during synthesis while allowing for selective deprotection under mild basic conditions.
Peptide Synthesis
Fmoc-NBHA is predominantly used in solid-phase peptide synthesis (SPPS). Its utility stems from the following features:
- Protection of Amino Groups : The Fmoc group protects the amino functionality, facilitating stepwise peptide assembly without unwanted side reactions.
- Compatibility with Various Conditions : The Fmoc group is stable under a wide range of conditions, allowing for diverse synthetic strategies.
Case Study: SPPS Optimization
A study demonstrated that using Fmoc-NBHA in conjunction with various bases improved the efficiency of peptide synthesis. The integration of this compound allowed for rapid deprotection and minimized racemization, particularly in sensitive sequences containing aspartic acid residues .
Medicinal Chemistry
Fmoc-NBHA has shown promise in medicinal chemistry, particularly as an inhibitor of peptidyl deformylase (PDF), an enzyme critical for bacterial protein maturation. Inhibiting PDF can lead to antimicrobial effects against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Case Study: Antimicrobial Activity
Research indicated that derivatives of Fmoc-NBHA exhibited significant antimicrobial properties, making them potential candidates for developing new antibiotics targeting bacterial infections .
Neuroprotective Applications
Recent studies have highlighted the neuroprotective effects of related compounds like n-t-butyl hydroxylamine (NtBHA), which shares structural similarities with Fmoc-NBHA. These compounds have been shown to cross the blood-brain barrier and exhibit antioxidant properties, suggesting potential applications in treating neurodegenerative diseases .
Case Study: Neuroprotection in Animal Models
In experiments with Ppt1−/− mice, a model for neuronal ceroid lipofuscinosis, NtBHA demonstrated the ability to reduce neuronal apoptosis and extend lifespan, indicating that Fmoc-NBHA derivatives could be explored for similar therapeutic effects .
Data Table: Summary of Applications
Mechanism of Action
The primary mechanism of action of Fmoc-n-butyl-hydroxylamine involves its role as a protecting group in peptide synthesis. The fluorenylmethyloxycarbonyl group protects the amine group of amino acids during peptide chain assembly, preventing unwanted side reactions. The protecting group can be removed under basic conditions, typically using piperidine, to reveal the free amine group for further reactions .
Comparison with Similar Compounds
Structural and Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Substituent |
|---|---|---|---|---|
| This compound | C₁₉H₂₁NO₃ | 323.38 g/mol | 1820608-84-1 | n-butyl |
| Fmoc-N-ethyl-hydroxylamine | C₁₇H₁₇NO₃ | 295.32 g/mol | 1820604-77-0 | ethyl |
| Fmoc-N-propyl-hydroxylamine | C₁₈H₁₉NO₃ | 309.35 g/mol | 198411-61-9 | propyl |
| Fmoc-N-allyl-hydroxylamine | C₁₈H₁₇NO₃ | 307.33 g/mol | 198411-65-3 | allyl |
| Fmoc-N-phenylmethyl-hydroxylamine | C₂₂H₁₉NO₃ | 361.40 g/mol | 198411-59-5 | benzyl (phenylmethyl) |
Key Observations:
- Steric and Electronic Effects :
- The allyl group (Fmoc-N-allyl-hydroxylamine) introduces unsaturation, enabling orthogonal deprotection via palladium-catalyzed reactions .
- The benzyl group (Fmoc-N-phenylmethyl-hydroxylamine) adds steric bulk and aromaticity, which may influence ligation kinetics or protein folding in downstream applications .
Reactivity in KAHA Ligation
KAHA ligation requires hydroxylamine monomers to interface with peptide α-ketoacids. The substituent on the hydroxylamine determines the ligation product:
- This compound : Likely forms amide bonds after ligation, similar to linear hydroxylamines. Its alkyl chain may reduce steric hindrance, favoring efficient coupling .
- Cyclic Analogs (e.g., (S)-5-oxaproline) : Forms esters instead of amides, producing depsipeptides with superior solubility for hydrophobic protein synthesis .
Stability and Compatibility with SPPS
Biological Activity
Fmoc-n-butyl-hydroxylamine (Fmoc-NBHA) is a compound widely recognized for its role in peptide synthesis and its potential biological activities. This article delves into its biological activity, mechanisms of action, applications in research, and relevant case studies.
Overview of this compound
This compound is primarily utilized as a protecting group in solid-phase peptide synthesis (SPPS). The fluorenylmethyloxycarbonyl (Fmoc) group protects the amine functionality of amino acids during peptide assembly, allowing for selective reactions without unwanted side reactions. The compound can be deprotected under basic conditions, typically using piperidine, to reveal the free amine for further chemical transformations .
The biological activity of this compound is largely attributed to its antioxidant properties. It has been shown to:
- Rejuvenate Mitochondrial Function : In studies involving aged rats, Fmoc-NBHA administration improved mitochondrial respiratory function and reduced age-related oxidative stress markers .
- Delay Cellular Senescence : In human lung fibroblasts (IMR90), Fmoc-NBHA treatment delayed senescence-associated changes and enhanced proteasomal activity, indicating a protective effect against cellular aging .
- Potential Antimicrobial Activity : While not extensively studied in this context, derivatives of hydroxylamine compounds have been explored for their antimicrobial properties, suggesting potential applications in combating resistant bacterial strains .
Research Applications
This compound has diverse applications across various scientific fields:
- Peptide Synthesis : Its primary role remains in SPPS, where it facilitates the stepwise construction of peptides by protecting amine groups during synthesis.
- Biological Research : The compound is used in developing peptide-based hydrogels for tissue engineering and drug delivery systems .
- Drug Development : Research into Fmoc-NBHA derivatives has indicated potential therapeutic applications, particularly in the development of inhibitors targeting histone deacetylases (HDACs), which are involved in epigenetic regulation and linked to several diseases .
Case Studies and Findings
-
Mitochondrial Function Improvement :
- A study demonstrated that administering Fmoc-NBHA to aged rats reversed declines in food consumption and activity levels without affecting body weight. The respiratory control ratio in liver mitochondria improved significantly, suggesting enhanced mitochondrial function due to the antioxidant properties of Fmoc-NBHA .
- Cellular Senescence Delay :
- Peptide-Based Therapeutics :
Table 1: Biological Activities of this compound
Table 2: Applications of this compound
| Application Area | Specific Uses |
|---|---|
| Chemistry | Protecting group in solid-phase peptide synthesis |
| Biology | Synthesis of peptide-based hydrogels for tissue engineering |
| Medicine | Development of new therapeutic agents targeting epigenetic regulation |
| Industry | Production of peptide-based materials and intermediates in organic synthesis |
Q & A
Q. Advanced: How does the efficiency of Fmoc deprotection with ionic liquids compare to traditional methods under varying temperatures and solvent systems?
Answer: Deprotection efficiency depends on solvent polarity, temperature, and ionic liquid composition. Studies show that ionic liquids like [BMIM][BF₄] achieve >95% cleavage efficiency within 30 minutes at 25°C, outperforming traditional methods (e.g., 20% piperidine in DMF requires 20 minutes but risks side reactions like aspartimide formation). However, in polar aprotic solvents (e.g., DCM), ionic liquids may exhibit reduced activity, necessitating optimization of solvent ratios. Kinetic studies using HPLC monitoring reveal that elevated temperatures (40–50°C) can accelerate cleavage but may compromise acid-labile groups, requiring empirical validation for specific peptide sequences .
Basic: What precautions are critical when handling this compound in laboratory settings?
Answer:
Key precautions include:
- Personal Protection: Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact, as the compound may cause irritation .
- Ventilation: Use fume hoods to avoid inhalation of fine particulates during weighing.
- Storage: Store desiccated at 2–8°C in amber glass vials to prevent hydrolysis and photodegradation .
Q. Advanced: How can researchers mitigate racemization risks during coupling reactions involving this compound?
Answer: Racemization is minimized by:
- Low-Temperature Coupling: Conduct reactions at 0–4°C using coupling agents like HOBt/DIC, which reduce base-catalyzed enantiomerization.
- Steric Hindrance Control: The n-butyl group’s steric bulk inherently suppresses racemization by limiting conformational flexibility during activation.
- Monitoring: Use circular dichroism (CD) spectroscopy or chiral HPLC to detect and quantify D/L isomer formation post-synthesis .
Basic: What storage conditions optimize the stability of this compound?
Answer:
Stability is maximized by:
Q. Advanced: How does structural isomerization impact the reactivity of this compound under long-term storage?
Answer: Prolonged storage may lead to keto-enol tautomerism or oxidation of the hydroxylamine moiety, reducing coupling efficiency. Stability assays using NMR or LC-MS can detect degradation products like Fmoc-butanal or nitroxide radicals. To mitigate, argon purging of storage vials and addition of radical scavengers (e.g., BHT) are recommended .
Basic: What role does this compound play in synthesizing post-translationally modified peptides?
Answer:
It enables site-specific incorporation of hydroxylamine-derived modifications, such as:
Q. Advanced: How can this compound be integrated into solid-phase synthesis for branched peptide architectures?
Answer: In SPPS, its hydroxylamine group serves as a branching point by reacting with orthogonally protected lysine residues. After Fmoc deprotection, the free amine is coupled with a second peptide chain. Critical parameters include:
- Orthogonal Protection: Use Alloc or ivDde groups on lysine to enable selective deprotection.
- Coupling Efficiency: Monitor via Kaiser test to ensure complete reaction before chain elongation .
Basic: Which analytical methods validate the purity of this compound post-synthesis?
Answer:
- HPLC: Reverse-phase C18 columns (gradient: 5–95% acetonitrile in 0.1% TFA) with UV detection at 265 nm (Fmoc absorbance). Purity thresholds ≥98% are typical for research-grade material .
- Mass Spectrometry: ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+H]⁺ expected for C₂₃H₂₅NO₄: 379.45 g/mol) .
Q. Advanced: How can researchers identify and quantify side-products like Fmoc-depleted byproducts?
Answer: Advanced techniques include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
